An In-depth Technical Guide to the Mechanism of Action of ND1-YL2
An In-depth Technical Guide to the Mechanism of Action of ND1-YL2
For Researchers, Scientists, and Drug Development Professionals
Abstract
ND1-YL2 is a pioneering peptide-based proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Steroid Receptor Co-activator 1 (SRC-1). As a transcriptional co-activator, SRC-1 is frequently overexpressed in various cancers, where it plays a pivotal role in promoting tumor progression and metastasis. ND1-YL2 offers a novel therapeutic strategy by hijacking the N-degron pathway to induce the selective ubiquitination and subsequent proteasomal degradation of SRC-1. This technical guide provides a comprehensive overview of the mechanism of action of ND1-YL2, including its molecular interactions, cellular effects, and the experimental protocols utilized for its characterization.
Introduction
Targeted protein degradation has emerged as a transformative modality in drug discovery, offering the potential to address previously intractable drug targets. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and degradation of the target protein. ND1-YL2 is a first-in-class PROTAC that leverages the N-degron pathway for the selective degradation of SRC-1.
ND1-YL2 is a chimeric molecule composed of two key functional domains connected by a linker:
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A stapled peptide (YL2): This component serves as the high-affinity binding ligand for the PAS-B domain of SRC-1.
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A tetrapeptide motif: This sequence acts as a ligand for the UBR box domain of UBR E3 ligases, which are components of the N-degron pathway.
By simultaneously engaging both SRC-1 and a UBR box-containing E3 ligase, ND1-YL2 facilitates the formation of a ternary complex, leading to the targeted degradation of SRC-1. This guide will delve into the intricacies of this mechanism, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the activity of ND1-YL2.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 320 nM | SRC-1 PAS-B domain | [1] |
| Degradation Potency (DC50) | 10 µM | MDA-MB-231 cells | [1] |
| Cellular Activity | |||
| Inhibition of Cell Migration | Significant | MDA-MB-231 cells (in vitro) | [2] |
| Suppression of Metastasis | Significant | MDA-MB-231 xenograft model (in vivo) | [2] |
Mechanism of Action: Signaling Pathway
ND1-YL2-mediated degradation of SRC-1 is a multi-step process that hijacks the cellular N-degron pathway. The sequence of events is illustrated in the signaling pathway diagram below.
Caption: ND1-YL2 mediated degradation of SRC-1 via the N-degron pathway.
Pathway Description:
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Binding: The YL2 stapled peptide portion of ND1-YL2 binds to the PAS-B domain of SRC-1, while the tetrapeptide motif binds to the UBR box of a UBR family E3 ubiquitin ligase.
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Ternary Complex Formation: This dual binding brings SRC-1 and the E3 ligase into close proximity, forming a stable ternary complex.
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Poly-ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of SRC-1, forming a poly-ubiquitin chain.
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Proteasomal Degradation: The poly-ubiquitinated SRC-1 is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of ND1-YL2.
Fluorescence Polarization (FP) Binding Assay
This assay is used to quantify the binding affinity of ND1-YL2 to the SRC-1 PAS-B domain.
Caption: Workflow for Fluorescence Polarization (FP) binding assay.
Protocol:
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Reagent Preparation:
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A fluorescently labeled peptide known to bind the SRC-1 PAS-B domain is used as the probe.
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Recombinant, purified SRC-1 PAS-B domain is prepared.
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A stock solution of ND1-YL2 is serially diluted to create a range of concentrations.
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Assay Setup:
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In a 384-well, low-volume, black plate, add the fluorescent probe and the SRC-1 PAS-B domain at fixed concentrations to all wells.
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Add the serially diluted ND1-YL2 or a vehicle control to the wells.
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Incubation:
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Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
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Measurement:
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Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the fluorophore.
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Data Analysis:
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The fluorescence polarization values are plotted against the logarithm of the ND1-YL2 concentration.
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The data is fitted to a competitive binding model to calculate the IC50, which is then converted to the inhibition constant (Ki).
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In Vitro Cell Migration Assay (Transwell Assay)
This assay assesses the effect of ND1-YL2 on the migratory capacity of cancer cells.
Protocol:
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Cell Culture:
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Culture MDA-MB-231 triple-negative breast cancer cells in appropriate media until they reach 70-80% confluency.
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Transwell Setup:
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Use Transwell inserts with an 8 µm pore size polycarbonate membrane in a 24-well plate.
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Add serum-free media to the upper chamber and media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
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Cell Seeding and Treatment:
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Harvest and resuspend MDA-MB-231 cells in serum-free media.
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Seed the cells into the upper chamber of the Transwell inserts.
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Treat the cells in the upper chamber with various concentrations of ND1-YL2 or a vehicle control.
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Incubation:
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Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
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Cell Staining and Quantification:
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Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
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Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
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Count the number of migrated cells in several random fields of view under a microscope.
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Data Analysis:
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Compare the number of migrated cells in the ND1-YL2-treated groups to the control group to determine the inhibitory effect on cell migration.
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In Vivo Metastasis Assay
This assay evaluates the ability of ND1-YL2 to suppress tumor metastasis in a living organism.
Caption: Workflow for an in vivo metastasis assay.
Protocol:
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Cell Line Preparation:
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Use MDA-MB-231 cells that have been engineered to express a reporter gene, such as luciferase, for non-invasive imaging.
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Animal Model:
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Use immunodeficient mice (e.g., BALB/c nude mice) to prevent rejection of the human tumor cells.
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Tumor Cell Implantation:
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Inject a suspension of the reporter-expressing MDA-MB-231 cells into the tail vein of the mice to establish an experimental metastasis model.
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Treatment:
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Randomly assign the mice to treatment groups.
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Administer ND1-YL2 or a vehicle control to the respective groups according to a predetermined dosing schedule.
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Monitoring Metastasis:
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At regular intervals, perform in vivo bioluminescence imaging to monitor the progression of metastasis. The light emission is proportional to the tumor burden.
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Endpoint Analysis:
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Perform ex vivo bioluminescence imaging of the organs to quantify metastatic lesions.
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Tumor tissues can be collected for further analysis, such as western blotting to confirm SRC-1 degradation.
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Data Analysis:
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Compare the metastatic burden between the ND1-YL2-treated and control groups to assess the anti-metastatic efficacy.
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Conclusion
ND1-YL2 represents a significant advancement in the targeted degradation of SRC-1. Its mechanism of action, centered on the recruitment of the N-degron pathway, provides a powerful tool for both basic research into the function of SRC-1 and as a potential therapeutic strategy for cancers dependent on this co-activator. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of targeted protein degradation. Further optimization of the peptide-based nature of ND1-YL2 could lead to improved pharmacokinetic properties and clinical translatability.
